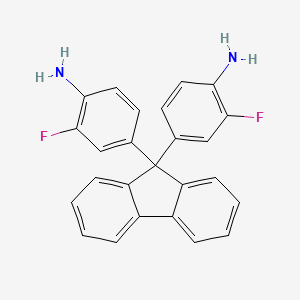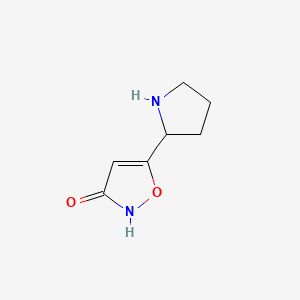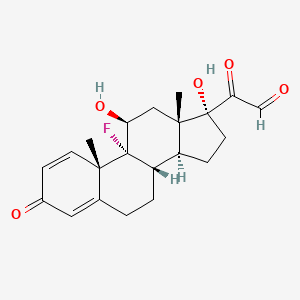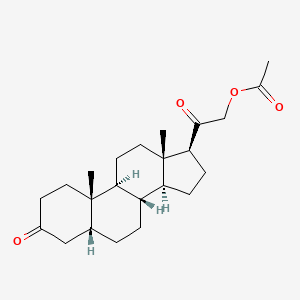
(5beta)-21-(Acetoxy)pregnane-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5beta)-21-(Acetoxy)pregnane-3,20-dione” is a unique chemical compound. It is also known as 5β-Pregnane-3,20-dione . This compound is a metabolite of the neuroactive steroid Progesterone .
Molecular Structure Analysis
The molecular structure of 5β-Pregnane-3,20-dione is represented by the linear formula C22H35N3O2 . The molecular weight of this compound is 373.543 .Aplicaciones Científicas De Investigación
Role in Breast Cancer Research
The compound has been shown to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells . It decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This suggests that the compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .
Impact on Cell Morphology
The compound has been observed to cause dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area . These changes were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .
Role in Endocrine Research
The compound is a metabolite of progesterone, and its effects on endocrine function have been studied . Tissue slices of rat medial basal hypothalami (MBH’s) from various stages of estrous cycle were incubated with the compound . The results suggest that the compound may have a role in the regulation of the estrous cycle .
Potential Role in Neurobiology
The compound’s effects on the hypothalamus, a region of the brain that plays a key role in hormone production and regulation, have been studied . The compound was found to be a major metabolite of progesterone in the hypothalamus .
Role in Progesterone Metabolism
The compound is a major metabolite of progesterone . It has been studied for its role in the metabolism of progesterone, a hormone that plays a key role in the menstrual cycle, pregnancy, and embryogenesis .
Commercial Availability for Research
The compound is commercially available for research purposes . This allows scientists to easily obtain the compound for use in their experiments .
Mecanismo De Acción
Target of Action
The primary targets of (5beta)-21-(Acetoxy)pregnane-3,20-dione, also known as [2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, are cells in the human body, particularly those in tumorous human breast tissue . The compound interacts with these cells, affecting their adhesion and proliferation .
Mode of Action
The compound interacts with its targets by decreasing cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This results in dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area .
Biochemical Pathways
The affected biochemical pathways involve the conversion of progesterone to 5α-pregnane-3,20-dione . This conversion is a crucial step in the biosynthesis of the 5β-cardenolides . The changes in the 5αP-treated cells were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .
Pharmacokinetics
It is known that tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione
Result of Action
The molecular and cellular effects of the compound’s action include decreased cell adhesion and increased cell proliferation . These effects may be due to depolymerization of actin and decreased expression of actin and vinculin . The compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .
Propiedades
IUPAC Name |
[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDDLIAJWEAHP-JIGCXDOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5beta)-21-(Acetoxy)pregnane-3,20-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


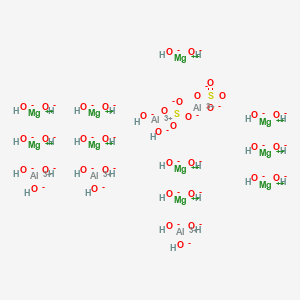
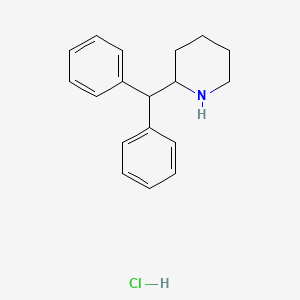

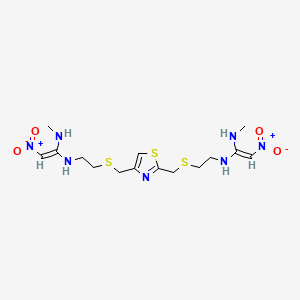
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-5-amine](/img/structure/B590410.png)
